

An In-depth Technical Guide to the Synthesis and Chemical Structure of Umespirone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Umespirone	
Cat. No.:	B1683393	Get Quote

This technical guide provides a comprehensive overview of the chemical synthesis, structure, and pharmacological profile of **Umespirone** (KC-9172). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathways, experimental protocols, and the underlying signaling mechanisms of **Umespirone**'s action.

Chemical Structure and Properties

Umespirone is a psychoactive compound belonging to the azapirone class of drugs, known for its anxiolytic and antipsychotic properties.[1] Its chemical structure is characterized by a unique bicyclic core.

IUPAC Name: 3-butyl-7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone[1]

CAS Number: 107736-98-1[1]

Property	Value	Reference
Molecular Formula	C28H40N4O5	[1]
Molar Mass	512.651 g·mol⁻¹	[1]

Synthesis of Umespirone



The synthesis of **Umespirone** is achieved through a patented multi-step process that involves the construction of a key bicyclic intermediate followed by a convergent synthesis step.

Synthesis of the Bicyclic Core: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone

The synthesis of the core bicyclic structure is a critical part of the overall process and is accomplished in three main steps:

Step 1: Synthesis of Ethyl 2-cyano-3-methylbut-2-enoate

The synthesis begins with the condensation of ethyl cyanoacetate and acetone.

- Reactants: Ethyl cyanoacetate, Acetone
- Product: Ethyl 2-cyano-3-methylbut-2-enoate

Step 2: Synthesis of N-butyl-2,4-dicyano-3,3-dimethylglutarimide

The product from the first step is then reacted with N-butylcyanoacetamide in the presence of a base.

- Reactants: Ethyl 2-cyano-3-methylbut-2-enoate, N-butylcyanoacetamide
- Catalyst: Sodium methoxide solution
- Product: N-butyl-2,4-dicyano-3,3-dimethylglutarimide

Step 3: Cyclization to form the Bicyclic Core

The glutarimide derivative undergoes cyclization in the presence of a strong acid to yield the desired bicyclic tetraone.

- Reactant: N-butyl-2,4-dicyano-3,3-dimethylglutarimide
- Catalyst: Phosphoric acid
- Product: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone



Synthesis of the Piperazine Side Chain: 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine

The synthesis of the side chain involves the reaction of 1-(o-anisyl)piperazine with 1,4-dibromobutane.

- Reactants: 1-(o-anisyl)piperazine, 1,4-dibromobutane
- Product: 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine quaternary salt

Convergent Synthesis of Umespirone

The final step is a convergent synthesis where the bicyclic core and the piperazine side chain are coupled.

- Reactants: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine
- Catalyst: Potassium carbonate
- Product: Umespirone

Experimental Protocols

While specific, detailed experimental protocols with reaction conditions such as temperature, time, and purification methods are not fully available in the public domain, the following represents a generalized procedure based on the patented synthesis and common organic chemistry practices.



Step	Reactants	Reagents/Cata lysts	General Conditions	Product
1	Ethyl cyanoacetate, Acetone	-	Condensation reaction, likely under basic or acidic catalysis.	Ethyl 2-cyano-3- methylbut-2- enoate
2	Ethyl 2-cyano-3- methylbut-2- enoate, N- butylcyanoaceta mide	Sodium methoxide	Reaction in an appropriate solvent, likely an alcohol.	N-butyl-2,4- dicyano-3,3- dimethylglutarimi de
3	N-butyl-2,4- dicyano-3,3- dimethylglutarimi de	Phosphoric acid	Acid-catalyzed cyclization, likely with heating.	3-butyl-9,9- dimethyl-3,7- diazabicyclo[3.3. 1]nonane- 2,4,6,8-tetraone
4	1-(o- anisyl)piperazine , 1,4- dibromobutane	-	Nucleophilic substitution, likely in a polar aprotic solvent.	1-(4- bromobutyl)-4-(2- methoxyphenyl)p iperazine
5	Bicyclic Core, Piperazine Side Chain	Potassium carbonate	Nucleophilic substitution, likely with heating in a polar aprotic solvent.	Umespirone

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **Umespirone** and its intermediates are not readily available in public databases. However, for a molecule with the structure of **Umespirone**, one would expect the following characteristic signals:



Technique	Expected Features	
¹H NMR	Signals corresponding to the butyl group, the dimethyl groups on the bicyclic core, the methylene groups of the butyl linker, the piperazine ring protons, and the aromatic protons of the methoxyphenyl group.	
¹³ C NMR	Signals for the carbonyl carbons in the tetraone structure, the quaternary carbon of the dimethyl group, carbons of the butyl group and linker, piperazine ring carbons, and the aromatic and methoxy carbons.	
IR	Characteristic absorption bands for C=O stretching of the imide groups, C-N stretching, and aromatic C-H and C=C stretching.	
Mass Spec	A molecular ion peak corresponding to the calculated molecular weight of Umespirone, along with characteristic fragmentation patterns.	

Pharmacological Profile and Mechanism of Action

Umespirone exhibits a complex pharmacological profile, acting on multiple neurotransmitter systems. Its primary mechanism of action involves interactions with serotonin and dopamine receptors.

Receptor Binding Affinity

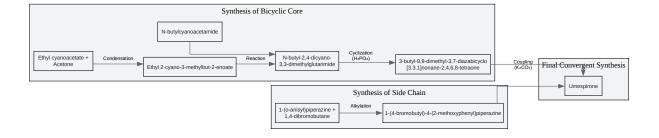
The following table summarizes the binding affinities (Ki) of **Umespirone** for various receptors.



Receptor	Affinity (Ki, nM)	Reference
5-HT _{1a}	15	
D ₂	23	_
α1-adrenoceptor	14	_
Sigma	558	_

Signaling Pathways

Umespirone's activity as a partial agonist at 5-HT_{1a} and D₂ receptors is central to its therapeutic effects. These receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.



Click to download full resolution via product page

Caption: Synthetic workflow for **Umespirone**.

5-HT_{1a} Receptor Signaling Pathway:

As a partial agonist, **Umespirone** binds to and activates 5-HT_{1a} receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase,

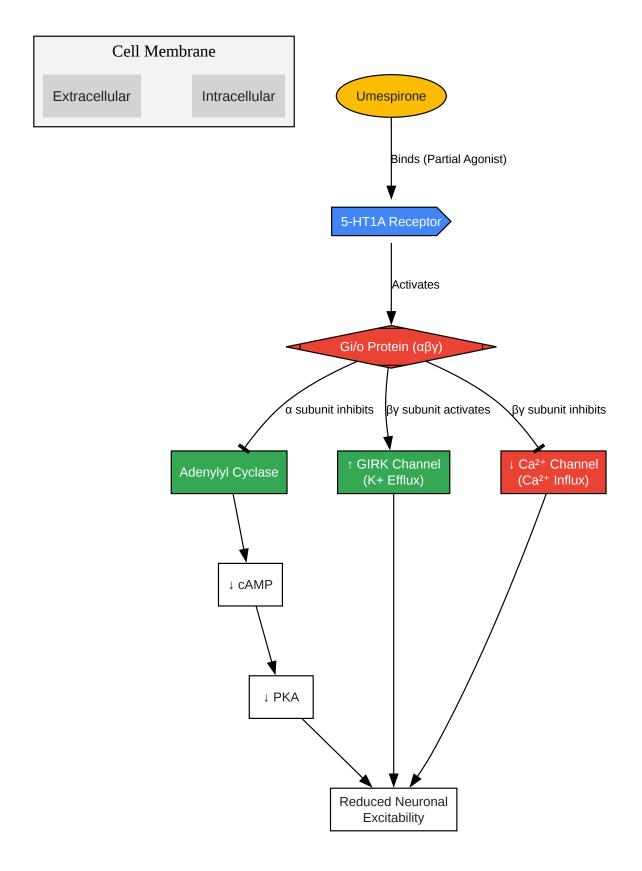


Foundational & Exploratory

Check Availability & Pricing

resulting in decreased intracellular levels of cyclic AMP (cAMP). The $\beta\gamma$ subunit of the G-protein can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This overall effect leads to hyperpolarization and reduced neuronal excitability.





Click to download full resolution via product page

Caption: Umespirone's action on the 5-HT1A receptor signaling pathway.



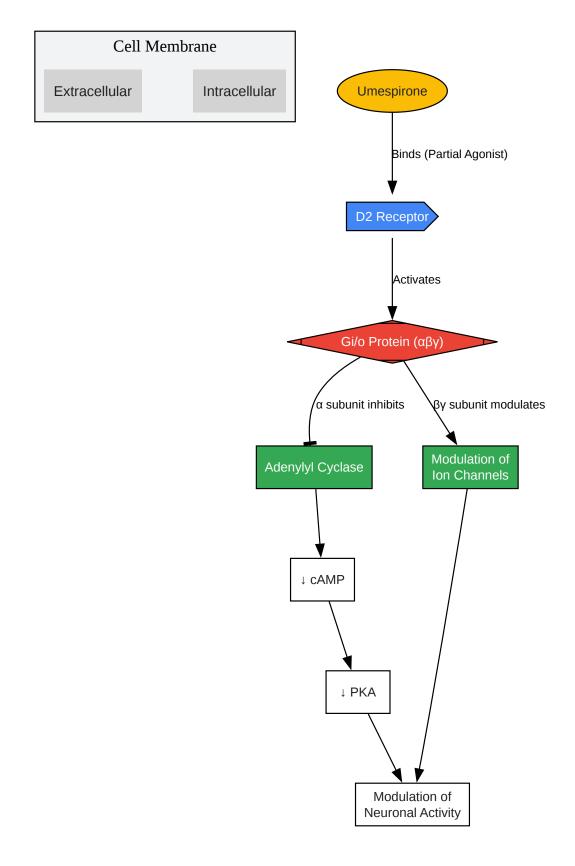




D₂ Receptor Signaling Pathway:

Similar to its action on 5-HT_{1a} receptors, **Umespirone**'s partial agonism at D₂ receptors also involves Gi/o protein coupling. Activation of D₂ receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The Gβγ subunits can also modulate various downstream effectors, including ion channels and other signaling proteins, contributing to the overall modulation of neuronal function.





Click to download full resolution via product page

Caption: Umespirone's action on the D2 receptor signaling pathway.



Conclusion

Umespirone is a synthetically accessible compound with a distinct chemical structure and a multi-faceted pharmacological profile. Its synthesis involves a convergent approach, and its mechanism of action is primarily driven by its partial agonist activity at 5-HT_{1a} and D₂ receptors. This technical guide provides a foundational understanding of **Umespirone** for professionals engaged in pharmaceutical research and development. Further investigation into the specific reaction conditions and the acquisition of detailed spectroscopic data would provide a more complete picture of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Umespirone Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Chemical Structure of Umespirone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683393#umespirone-synthesis-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com